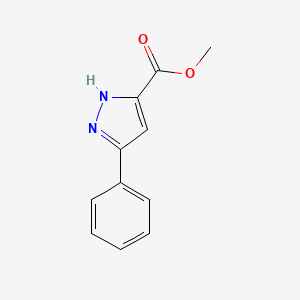

3-苯基-1H-吡唑-5-羧酸甲酯

描述

Synthesis Analysis

The synthesis of various pyrazole derivatives has been a subject of interest due to their biological activities. For instance, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides involved testing against phytopathogenic fungi, showing moderate to excellent activities . Similarly, bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands were prepared from ethyl 3-methyl-1H-pyrazole-4-carboxylate and used to assemble coordination polymers with Zn(II) and Cd(II) ions . The direct synthesis of substituted pyrazoles through a 3+2 annulation method was described, yielding ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Additionally, a one-pot synthesis approach was employed to create methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate .

Molecular Structure Analysis

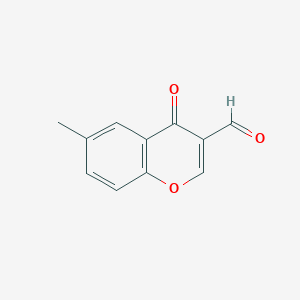

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For example, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was investigated using IR-NMR spectroscopy and single-crystal X-ray diffraction . The crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined, revealing its crystallization in the monoclinic system . The structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was also elucidated, showing the aldehydic fragment almost coplanar with the adjacent pyrazole ring .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives has been explored in various chemical reactions. The antifungal activity of novel pyrazole amides was attributed to the ability of the carbonyl oxygen atom to form hydrogen bonds with specific amino acids on the target enzyme . The chiral nature of coordination polymers was confirmed by solid-state CD spectroscopy, and their thermal and luminescence properties were investigated . The antioxidant properties of a novel pyrazole derivative were evaluated through DPPH and hydroxyl radical scavenging methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been characterized through different analytical methods. The thermal stability of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was assessed, showing stability up to 190°C . The crystal packing of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate was stabilized by offset π-stacking interactions . Theoretical calculations, including density functional theory (DFT), were used to predict the electronic structures and properties of these compounds .

Case Studies

Several case studies have demonstrated the potential applications of pyrazole derivatives. The antifungal activity of pyrazole amides against phytopathogenic fungi suggests their use as agricultural fungicides . The synthesis of coordination polymers with potential applications in material science due to their chiral and luminescent properties was reported . The antioxidant properties of pyrazole derivatives indicate their potential use in pharmaceuticals . Additionally, the biological evaluation of novel pyrazole derivatives showed their ability to suppress lung cancer cell growth .

科学研究应用

合成与晶体结构

“3-苯基-1H-吡唑-5-羧酸甲酯”用于合成各种化合物。 它可以通过苯肼和二甲基乙炔二羧酸酯 (DMAD) 等摩尔混合物在回流温度下反应 2 小时,进行一步两组分反应制备 。 该化合物从乙醇溶液中结晶,属于单斜晶系 P 2 1 / c 空间群 .

生物活性

吡唑类化合物,包括“3-苯基-1H-吡唑-5-羧酸甲酯”,已显示出广泛的生物活性。 它们已被用作药物、农业和兽药 。 它们具有抗肥胖、抗焦虑、HIV-1 逆转录酶抑制剂、抗高血糖、解热、镇痛、抗炎和降血糖活性 .

医药应用

“3-苯基-1H-吡唑-5-羧酸甲酯”及其衍生物用作制备药物分子的重要中间体 。 它们也用于天然产物的实验室合成 .

抗糖尿病药物

“3-苯基-1H-吡唑-5-羧酸甲酯”用于制备非对映异构的 γ-双环杂芳基哌嗪和杂芳基哌啶取代的脯氨酰噻唑烷,作为选择性口服活性二肽基肽酶 4 抑制剂,用于抗糖尿病药物 .

神经系统疾病的治疗

1-苯基-3-甲基-5-吡唑啉酮,是“3-苯基-1H-吡唑-5-羧酸甲酯”的衍生物,用作药物,有助于中风后恢复和治疗肌萎缩侧索硬化症 (ALS) .

抗氧化特性

“3-苯基-1H-吡唑-5-羧酸甲酯”及其衍生物已显示出抗氧化特性 。 它们可以中和体内的有害自由基,这可能有助于预防各种疾病并促进整体健康。

安全和危害

未来方向

While specific future directions for the study of methyl 3-phenyl-1H-pyrazole-5-carboxylate are not explicitly mentioned in the literature, the wide range of pharmacological activities exhibited by pyrazole derivatives suggests that they may continue to be a focus of research in the fields of medicinal chemistry and drug discovery .

作用机制

Target of Action

Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with a pyrazole core . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . .

Mode of Action

Pyrazoles, in general, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

属性

IUPAC Name |

methyl 3-phenyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXAFVODFXYSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349390 | |

| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56426-35-8 | |

| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

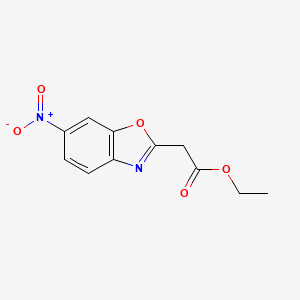

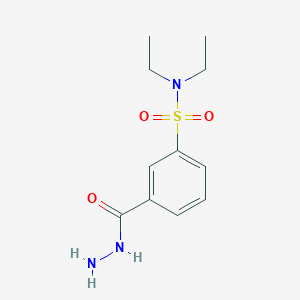

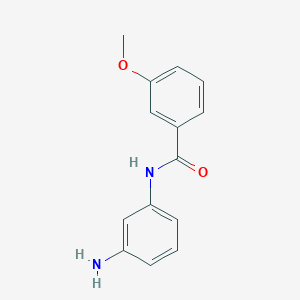

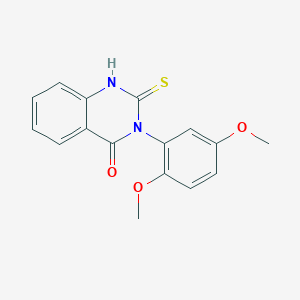

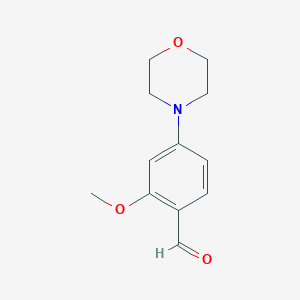

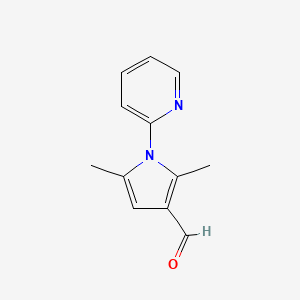

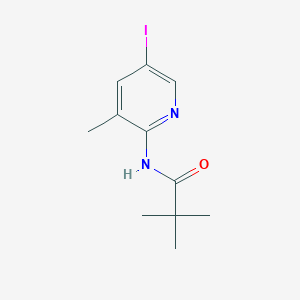

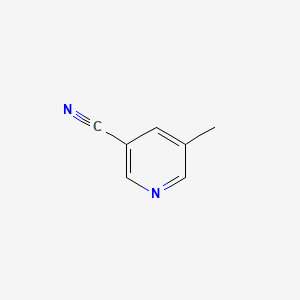

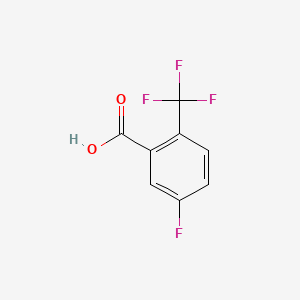

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)

![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)